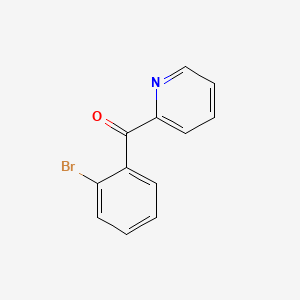

2-(2-Bromobenzoyl)pyridine

Overview

Description

2-(2-Bromobenzoyl)pyridine, also known as 2-Bromobenzoylpyridine, is an organic compound that belongs to the class of aromatic compounds known as pyridines. It is an important intermediate in the synthesis of pharmaceuticals and other chemicals. Due to its unique properties, it has found numerous applications in the fields of organic synthesis, medicinal chemistry, and other areas of research.

Scientific Research Applications

1. Structural Characterization and Coordination Chemistry

The use of pyridine N-functionalized carbene ligands, closely related to 2-(2-Bromobenzoyl)pyridine, has led to the development of copper(I) imidazol-2-ylidene complexes. These complexes have diverse structures, crystallizing in various forms depending on the conditions, and hold significance in coordination chemistry (Tulloch et al., 2001).

2. Synthesis of Novel N-Heterocyclic Carbene Ligands

Another application involves the synthesis of imidazo[1,5-a]pyridine-3-ylidenes, a new class of N-heterocyclic carbene ligands derived from 2H-imidazo[1,5-a]pyridin-4-ium bromides. These ligands have shown potential in influencing the coordination sphere of carbene-bound metals in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions (Burstein et al., 2005).

3. Generation and Synthesis of Different Heterocycles

Research on the reaction of 3-(4-bromobenzoyl)prop-2-enoic acid with various compounds in the presence of 2-amino-3-cyano-4-carboxy-6-(4-bromophenyl)3,4-dihydropyridine, closely resembling this compound, has been conducted. This study focused on generating diverse heterocycles, including pyrimidine, pyrane, and phthalazinone derivatives, which are important in various chemical syntheses (El-Hashash et al., 2012).

4. Photoreactions in Pyridine Derivatives

Investigations into pyridine derivatives like 2-(1H-pyrazol-5-yl)pyridine, which share structural similarities with this compound, have revealed unique photoreactions. These include excited-state intramolecular and intermolecular proton transfers, showcasing the potential of these compounds in photochemistry and material sciences (Vetokhina et al., 2012).

5. Applications in Organometallic Chemistry and Catalysis

This compound and its derivatives have significant applications in organometallic chemistry. For instance, the formation of N-heterocyclic complexes of rhodium and palladium from related pincer silver(I) carbene complexes has been studied, demonstrating the utility of these compounds in developing new metal complexes with potential catalytic applications (Simons et al., 2003).

Safety and Hazards

Handling “2-(2-Bromobenzoyl)pyridine” requires precautions such as avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Mechanism of Action

Target of Action

It is known that brominated compounds often interact with various proteins and enzymes in the body, altering their function .

Mode of Action

Brominated compounds typically exert their effects by binding to target proteins and enzymes, thereby modulating their activity .

Biochemical Pathways

Brominated compounds can influence a variety of biochemical processes, including those involved in signal transduction, metabolism, and cell cycle regulation .

Pharmacokinetics

They are metabolized primarily in the liver and excreted via the kidneys .

Result of Action

Brominated compounds can have a wide range of effects at the molecular and cellular level, depending on their specific targets and the cells in which they are active .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-Bromobenzoyl)pyridine. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets .

Biochemical Analysis

Biochemical Properties

2-(2-Bromobenzoyl)pyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The interaction with these enzymes can lead to the formation of reactive intermediates that may further react with other biomolecules . Additionally, this compound has been shown to inhibit certain enzymes, affecting their catalytic activity and altering metabolic pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Moreover, it can alter the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been reported to inhibit the activity of certain kinases, thereby affecting phosphorylation events and downstream signaling pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH conditions . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Toxic or adverse effects at high doses include hepatotoxicity and nephrotoxicity, indicating the importance of dosage regulation in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can lead to the formation of metabolites that may have different biological activities compared to the parent compound . The involvement of cytochrome P450 enzymes in its metabolism highlights its potential impact on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound in tissues can influence its overall biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications play a role in directing this compound to specific organelles . The localization of the compound within these compartments can influence its interactions with biomolecules and its overall biological effects .

properties

IUPAC Name |

(2-bromophenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO/c13-10-6-2-1-5-9(10)12(15)11-7-3-4-8-14-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMODYVBYHZJGSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80227011 | |

| Record name | Methanone, (2-bromophenyl)-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76160-34-4 | |

| Record name | Methanone, (2-bromophenyl)-2-pyridinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076160344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, (2-bromophenyl)-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1267138.png)

![(4-Methoxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl benzoate](/img/structure/B1267142.png)